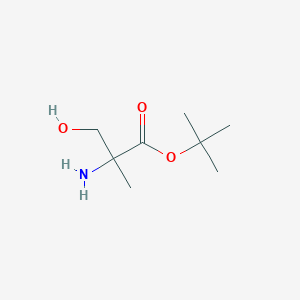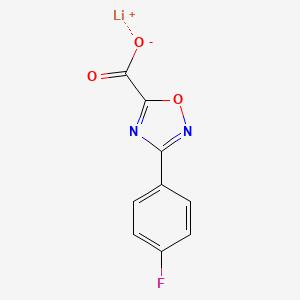![molecular formula C14H26ClNO2 B13491917 Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2. It is a derivative of cyclobutane, featuring an ethyl ester group and a cyclohexylamino substituent. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
科学研究应用
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is widely used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and drug interactions.
Industry: The compound is utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.
相似化合物的比较
Similar Compounds
Similar compounds to Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride include:
- Cyclobutanecarboxylic acid derivatives
- Cyclohexylamine derivatives
- Ethyl esters of other carboxylic acids
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring with a cyclohexylamino substituent and an ethyl ester group. This structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
属性
分子式 |
C14H26ClNO2 |
|---|---|
分子量 |
275.81 g/mol |
IUPAC 名称 |
ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)14(9-6-10-14)11-15-12-7-4-3-5-8-12;/h12,15H,2-11H2,1H3;1H |
InChI 键 |
CZVQIXSBFPISCT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC1)CNC2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


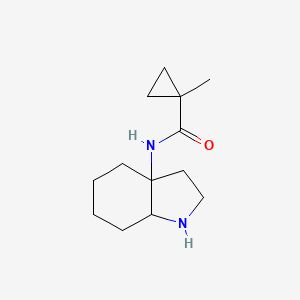
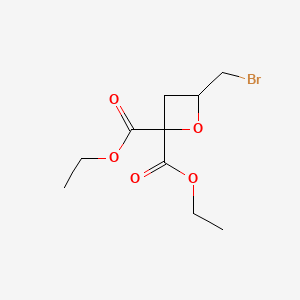
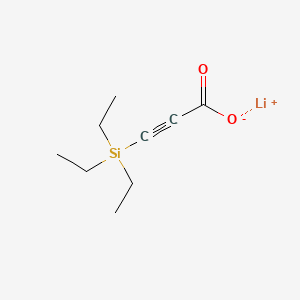
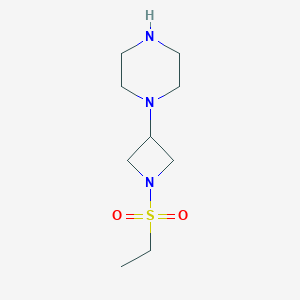
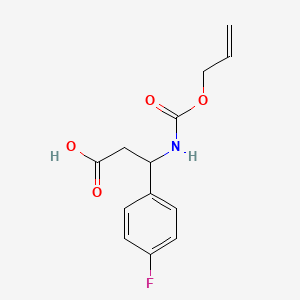

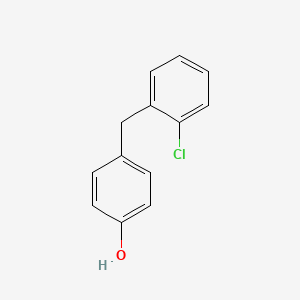
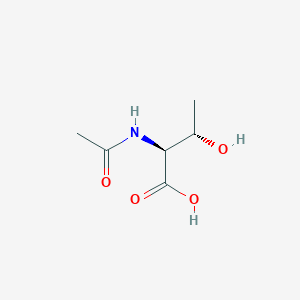


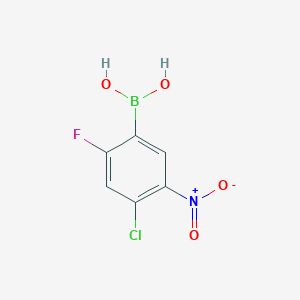
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
